Product packaging for 8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-4,11-diol, 8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (8aR)-(Cat. No.:CAS No. 87084-99-9)

8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-4,11-diol, 8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (8aR)-

Cat. No.: B1198072
CAS No.: 87084-99-9
M. Wt: 558.5 g/mol
InChI Key: SMHBZVSVLIBGGO-UMSFTDKQSA-N
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Description

Botanical Source: Morus alba L. and Related Species

The primary botanical source of Albanol B is Morus alba L., the white mulberry tree, which is native to northern China and widely cultivated in various tropical, subtropical, and temperate regions tandfonline.comiscientific.org. While Morus alba is the most frequently cited source, Albanol B has also been reported in other Morus species, including Morus lhou and Morus mongolica nih.gov. The root bark of Morus alba, known as "Sang-Baek-Pi" in Korea and used in traditional medicine, is a notable source of this compound koreamed.orgmdpi.com. Different parts of the Morus alba plant, including the leaves, fruits, and bark, contain a variety of phytochemicals mdpi.comsciarena.combiomedpharmajournal.org.

Isolation Methodologies for Research Applications

The isolation of Albanol B from plant material typically involves a series of extraction and chromatographic techniques. A common approach begins with the extraction of dried and powdered plant parts, such as the root bark, using solvents like methanol (B129727) or ethanol (B145695) mdpi.commdpi.com. The resulting extract is then concentrated and successively partitioned using solvents of increasing polarity, such as n-hexane, dichloromethane (B109758), and ethyl acetate (B1210297) mdpi.com.

Further purification of the fractions containing Albanol B is achieved through extensive column chromatography, often utilizing stationary phases like silica (B1680970) gel or reversed-phase materials (e.g., Sephadex LH-20, LiChroprep RP-18) koreamed.orgmdpi.comu-szeged.hu. Elution is performed using gradient systems of solvent mixtures, such as methanol in dichloromethane or acetonitrile/water mdpi.commdpi.com. High-performance liquid chromatography (HPLC), including reversed-phase HPLC, is frequently employed as a final step to obtain highly pure Albanol B for research applications mdpi.comresearchgate.netchula.ac.th.

Structural Classification as an Arylbenzofuran Compound

Albanol B is structurally classified as an arylbenzofuran derivative mdpi.commedchemexpress.com. Arylbenzofurans are a class of organic compounds characterized by a benzofuran (B130515) ring system substituted with an aryl group. Albanol B possesses a complex molecular structure with the chemical formula C₃₄H₂₂O₈ nih.govuni.lulabsolu.cachemspider.com. It is also described as a phenylpropanoid containing the 2-phenylbenzofuran (B156813) moiety and can be considered a 2-arylbenzofuran flavonoid foodb.ca. Its systematic IUPAC name is 1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.0³,⁸.0⁹,²¹.0¹⁴,¹⁹]henicosa-3(8),4,6,9(21),10,12,14,16,18-nonaene-5,15-diol nih.govuni.luchemspider.com.

Related Phytochemicals and Their Relevance

Morus alba and related Morus species are rich sources of diverse phytochemicals, including flavonoids, phenolic acids, stilbenoids, coumarins, terpenoids, and alkaloids koreamed.orgmdpi.comsciarena.combiomedpharmajournal.orgmdpi.com. Within the context of Albanol B, several related arylbenzofuran compounds and other polyphenols are frequently isolated alongside it or are characteristic of the Morus genus.

Related arylbenzofurans found in Morus species include moracins (such as moracin M, moracin N, moracin P, moracinfurol A and B, and 5-dehydroxy-moracin U), albafurans (like albafuran A and C), and mulberrofurans (such as mulberrofuran G, mulberrofuran A, mulberrofuran B, mulberrofuran C, mulberrofuran J, mulberrofuran Q, and mulberrofuran Y) koreamed.orgnih.govnih.govfigshare.comtandfonline.comresearchgate.netresearchgate.netresearchgate.net. Mulberrofuran G is also known as Albanol A tandfonline.comwikipedia.org.

The co-occurrence and structural similarities among these compounds highlight the complex biosynthetic pathways present in Morus plants. Studying these related phytochemicals is relevant for understanding the full spectrum of biological activities associated with Morus extracts and for potentially identifying synergistic effects between different compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H22O8 B1198072 8aH-Benzo[3,4][2]benzopyrano[1,8-bc][1]benzopyran-4,11-diol, 8a-(2,4-dihydroxyphenyl)-6-(6-hydroxy-2-benzofuranyl)-2-methyl-, (8aR)- CAS No. 87084-99-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87084-99-9

Molecular Formula

C34H22O8

Molecular Weight

558.5 g/mol

IUPAC Name

(1R)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,9(21),10,12,14,16,18-nonaene-5,15-diol

InChI

InChI=1S/C34H22O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-15,35-39H,1H3/t34-/m0/s1

InChI Key

SMHBZVSVLIBGGO-UMSFTDKQSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)C4=C(C=C(C=C4O[C@@]3(OC5=C2C=CC(=C5)O)C6=C(C=C(C=C6)O)O)C7=CC8=C(O7)C=C(C=C8)O)O

Canonical SMILES

CC1=CC2=C3C(=C1)C4=C(C=C(C=C4OC3(OC5=C2C=CC(=C5)O)C6=C(C=C(C=C6)O)O)C7=CC8=C(O7)C=C(C=C8)O)O

melting_point

248 °C

Other CAS No.

87084-99-9

physical_description

Solid

Synonyms

albanol B

Origin of Product

United States

Detailed Research Findings

Preclinical studies have provided detailed insights into the pharmacological activities of Albanol B.

Albanol B has been shown to inhibit the proliferation of several human lung cancer cell lines, including A549, BZR, NCI-H1975, and NCI-H226 medchemexpress.commdpi.comnih.gov. The inhibitory effects were quantified by IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Cell Line IC₅₀ (µM) Source
A549 5.6 medchemexpress.com
BZR 8.9 medchemexpress.com
NCI-H1975 12.7 medchemexpress.com
NCI-H226 15 medchemexpress.com

Beyond inhibiting proliferation, Albanol B has been found to induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells medchemexpress.commdpi.comnih.gov. Apoptosis induction was evidenced by the cleavage of caspase-7 and PARP, as well as the downregulation of Bcl-2 mdpi.comnih.gov.

Research indicates that the anti-cancer effect of Albanol B involves the production of mitochondrial reactive oxygen species (ROS) mdpi.comnih.gov. Treatment with a mitochondrial antioxidant, mito-TEMPO, was shown to block Albanol B-induced cell cycle arrest and apoptosis mdpi.com. At the molecular level, Albanol B-induced mitochondrial ROS production was linked to increased phosphorylation levels of AKT and ERK1/2 medchemexpress.commdpi.com. Inhibition of these kinases subsequently blocked the effects of Albanol B on cell cycle regulatory proteins, specifically the upregulation of p21 and downregulation of CDK1 and cyclin B1 mdpi.com.

In addition to in vitro findings, Albanol B has demonstrated anti-cancer activity in vivo. Studies using Ex-3LL tumor-bearing mice showed that Albanol B significantly suppressed tumor growth medchemexpress.commdpi.comnih.gov.

Regarding its anti-inflammatory activity, Albanol B has been shown to suppress the mRNA levels of iNOS and COX-2 vellmanherbs.com. Furthermore, it reduced the levels of pro-inflammatory cytokines TNF-α and IL-6 in a dose-dependent manner in LPS-induced RAW264.7 cells vellmanherbs.com.

Inflammatory Marker Effect of Albanol B Treatment Source
iNOS mRNA Suppression vellmanherbs.com
COX-2 mRNA Suppression vellmanherbs.com
TNF-α level Reduced (dose-dependent) vellmanherbs.com
IL-6 level Reduced (dose-dependent) vellmanherbs.com

These detailed findings from preclinical studies highlight the multifaceted pharmacological profile of Albanol B and provide a basis for further investigation into its therapeutic potential.

Biosynthetic Pathways and Precursor Studies

Proposed Biogenetic Routes for Arylbenzofurans in Morus Species

Arylbenzofurans in Morus species are believed to originate from the shikimate pathway and the acetate (B1210297) pathway, which provide the precursor molecules phenylalanine and tyrosine, and acetyl-CoA and malonyl-CoA, respectively. cdnsciencepub.comiptsalipur.orglibretexts.org These pathways converge to form intermediates that are then cyclized and modified to produce the diverse structures of arylbenzofurans.

Proposed routes often involve the initial formation of chalcones, which are key intermediates in flavonoid biosynthesis, another class of phenolic compounds abundant in Morus. tandfonline.comresearchgate.netsemanticscholar.org Evidence suggests that in Morus alba cell cultures, both L-phenylalanine and L-tyrosine are incorporated into the biosynthesis of related compounds like chalcomoracin (B1204337) and kuwanon J, which are Diels-Alder type adducts of prenylchalcones and prenylated 2-arylbenzofurans. cdnsciencepub.com This indicates a potential link between the biosynthetic routes of chalcones and arylbenzofurans in these plants.

One proposed mechanism for the formation of the benzofuran (B130515) ring involves oxidative cyclization reactions. The aryl portion is likely derived from a C6-C3 unit (phenylpropanoid), while the benzofuran core might involve a C6-C2 unit or a rearrangement following the condensation of phenylpropanoid precursors. tandfonline.com Prenylation, the addition of isoprenoid units, is also a common modification observed in many Morus arylbenzofurans, including some related to Albanol B, adding further complexity to their biosynthesis. researchgate.netmdpi.com

Enzymatic Components Involved in Albanol B Formation

While specific enzymes directly catalyzing every step in Albanol B formation have not been fully elucidated, research on related phenolic compounds in Morus provides insights into the types of enzymes likely involved. Enzymes of the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), are fundamental for providing the initial building blocks. tandfonline.comsemanticscholar.org

Stilbene synthases (STS) are key enzymes in the biosynthesis of stilbenoids like oxyresveratrol (B150227) and resveratrol (B1683913), which are structurally related to arylbenzofurans and also found in Morus. nih.govresearchgate.netbiorxiv.org A group of p-coumaroyl-CoA 2'-hydroxylases (C2'Hs) has been identified as acting upstream of STSs in Morus alba, mediating the biosynthesis of oxyresveratrol by hydroxylating p-coumaroyl-CoA. biorxiv.orgbiorxiv.org Given the structural similarities, analogous hydroxylases and synthases might be involved in the formation of the arylbenzofuran skeleton.

Prenyltransferases (PTs) are crucial for the prenylation of phenolic compounds in Morus. tandfonline.com Studies have identified PTs that catalyze the prenylation of moracins, another group of benzofuran derivatives found in mulberry. tandfonline.com Cytochrome P450 monooxygenases (CYP450s) are also implicated in the formation of furan (B31954) and pyran rings and other modifications in plant secondary metabolism, suggesting their potential role in arylbenzofuran biosynthesis. tandfonline.comconicet.gov.arthepermanentejournal.org

Regulatory Mechanisms of Biosynthesis in Plant Systems

The biosynthesis of secondary metabolites in plants, including arylbenzofurans, is tightly regulated by a complex network involving genetic, environmental, and hormonal factors. nih.govnih.gov Transcription factors (TFs) play a key role in controlling the expression of genes encoding biosynthetic enzymes. nih.govnih.gov

Studies on Morus alba have shown that the accumulation of stilbenes like oxyresveratrol and resveratrol can be enhanced by elicitation with signaling molecules such as methyl jasmonate (MJ) and yeast extract. mdpi.com This elicitation triggers defense mechanisms and upregulates the expression of key biosynthetic genes in the phenylpropanoid pathway. mdpi.com Similar regulatory mechanisms involving phytohormones and environmental cues are likely to influence the production of Albanol B and other arylbenzofurans in Morus. nih.gov

The spatial and temporal distribution of these compounds within the plant (e.g., higher concentrations in root bark) also suggests tissue-specific and developmental regulation of the biosynthetic pathways. nih.govmdpi.com

In Silico Analysis of Biosynthetic Gene Clusters

In silico analysis, particularly genome mining, is a powerful tool for identifying potential biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites in plants and microorganisms. mdpi.comjmicrobiol.or.krd-nb.infonih.govnih.gov While extensive in silico analysis specifically focused on identifying the BGC for Albanol B in Morus is not widely reported in the provided search results, studies on other plant species and microorganisms demonstrate the applicability of this approach.

Tools like antiSMASH and PRISM are used to scan genomes for clusters of genes that typically co-localize and encode enzymes involved in a specific biosynthetic pathway, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), terpenes, and others. mdpi.comjmicrobiol.or.krd-nb.infonih.govnih.gov Given that arylbenzofurans are derived from phenylpropanoid and acetate pathways, in silico analysis would likely focus on identifying genes encoding enzymes like PAL, C4H, 4CL, chalcone (B49325) synthase (CHS), cyclases, hydroxylases (including CYP450s), and prenyltransferases that are clustered in the Morus genome. tandfonline.comsemanticscholar.org

Genome sequencing of Morus species, such as the draft genome sequence of Morus notabilis, has facilitated the identification of genes related to flavonoid biosynthesis, providing a foundation for exploring the genetic basis of other phenolic compounds like arylbenzofurans. tandfonline.comsemanticscholar.org Future in silico studies could involve comparing the genomes of different Morus varieties with varying Albanol B content to pinpoint specific BGCs or genes associated with its production.

Potential Data Table: Key Enzymes and Proposed Roles in Arylbenzofuran Biosynthesis in Morus

Enzyme ClassProposed Role in Arylbenzofuran BiosynthesisRelated Pathways
Phenylalanine Ammonia-Lyase (PAL)Converts phenylalanine to cinnamic acid, initiating phenylpropanoid pathway.Shikimate Pathway, Phenylpropanoid Pathway
Cinnamate 4-Hydroxylase (C4H)Hydroxylates cinnamic acid to p-coumaric acid.Phenylpropanoid Pathway
4-Coumaroyl-CoA Ligase (4CL)Activates p-coumaric acid to p-coumaroyl-CoA.Phenylpropanoid Pathway
Chalcone Synthase (CHS)Catalyzes condensation of p-coumaroyl-CoA and malonyl-CoA to form chalcones.Phenylpropanoid Pathway, Flavonoid Biosynthesis
Stilbene Synthase (STS)Involved in the biosynthesis of stilbenoids; potential related activity.Phenylpropanoid Pathway, Stilbenoid Biosynthesis
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H)Hydroxylates p-coumaroyl-CoA; relevant for hydroxylated structures.Phenylpropanoid Pathway, Stilbenoid Biosynthesis
Prenyltransferase (PT)Catalyzes the addition of prenyl groups.Isoprenoid Pathway, Phenolic Compound Modification
Cytochrome P450 Monooxygenase (CYP450)Involved in hydroxylation, cyclization, and other modifications.Various biosynthetic pathways

This table is intended to be interactive, allowing users to filter or sort by enzyme class or related pathway.

Potential Data Table: Examples of Arylbenzofurans and Related Compounds in Morus

Compound NameCompound TypeProposed Biosynthetic Link to Arylbenzofurans
Albanol BArylbenzofuranTarget compound
OxyresveratrolStilbenoidStructurally related, shares pathway elements
ResveratrolStilbenoidStructurally related, shares pathway elements
Mulberroside AGlycosylated StilbenoidGlycosylated form of oxyresveratrol
ChalcomoracinDiels-Alder AdductFormed from prenylchalcone and arylbenzofuran
Kuwanon JDiels-Alder AdductFormed from prenylchalcones
Moracin CBenzofuran derivativeRelated benzofuran structure
Moracin MBenzofuran derivativeRelated benzofuran structure

This table is intended to be interactive, allowing users to explore the relationships between different compound types.

Synthetic Strategies and Structural Modification

Synthetic Feasibility of the Albanol B Skeleton

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a compound's structure affect its biological activity preprints.org. For Albanol B, derivatization approaches would involve targeted chemical modifications to different parts of the molecule to probe the importance of specific functional groups and structural motifs for its reported activities, such as anti-Alzheimer's, anti-bacterial, and antioxidant properties mdpi.commedchemexpress.comnih.govnih.gov.

Based on studies of related compounds like kuwanon G and mulberrofuran G, the methyl cyclohexene (B86901) ring moiety appears to be important for certain biological activities, such as tyrosinase inhibition mdpi.comnih.gov. This suggests that modifications or removals of this specific ring system in Albanol B could significantly impact its activity profile. Derivatization could involve:

Modification of hydroxyl groups: Esterification, etherification, or glycosylation of the phenolic hydroxyl groups could alter polarity, solubility, and interactions with biological targets.

Alteration of the benzofuran (B130515) core: Introducing substituents or modifying the oxidation state of the benzofuran system could impact its electronic and steric properties.

Modification of the prenyl or cyclohexene moieties: Changes to the length, saturation, or functionalization of these side chains could affect lipophilicity and binding interactions.

Preliminary SAR studies on other natural product scaffolds, such as clerodane diterpenes, have shown that even seemingly minor modifications, like the removal of a hydroxyl group, can significantly impact activity nih.gov. This highlights the potential for systematic derivatization of Albanol B to identify key pharmacophores and improve biological efficacy or selectivity. General synthetic methods for derivatization often involve functional group interconversions, coupling reactions, and selective protection/deprotection strategies nih.govnih.govcore.ac.uk.

Design and Synthesis of Analogues for Enhanced Bioactivity

Designing and synthesizing analogues of Albanol B aims to create compounds with improved potency, selectivity, or pharmacokinetic properties compared to the parent natural product rcsi.commdpi.comscirp.org. This process is guided by SAR studies and computational modeling. Analogues can be designed by:

Simplification of the structure: Retaining the essential pharmacophore while removing non-essential or synthetically challenging parts of the molecule.

Introduction of new functional groups: Adding groups that can enhance binding to the target, improve solubility, or alter metabolism.

Scaffold hopping: Designing molecules with different core structures that mimic the key features of Albanol B responsible for its activity.

For instance, if the arylbenzofuran core is identified as crucial for activity, analogues might explore variations in the substitution patterns on the aromatic rings or modifications to the furan (B31954) ring. If a specific side chain is important, analogues could feature constrained or modified versions of that chain. The synthesis of such analogues would utilize a range of organic reactions, potentially including cross-coupling reactions, cyclizations, and functional group transformations, tailored to construct the desired structural variations rcsi.commdpi.comscirp.org.

Chemoenzymatic Synthesis and Biocatalysis for Albanol B Analogues

Chemoenzymatic synthesis combines the power of enzymatic transformations with traditional chemical synthesis to achieve steps that are difficult or inefficient using chemical methods alone mdpi.combeilstein-journals.orgmdpi.comnih.gov. Biocatalysis, utilizing enzymes or whole cells, offers advantages such as high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact researchgate.netnih.govacs.orgdbkgroup.org.

For Albanol B and its analogues, chemoenzymatic approaches could be particularly valuable for:

Stereoselective transformations: Enzymes like lipases, esterases, or oxidoreductases could be employed to introduce or modify chiral centers with high enantiomeric or diastereomeric purity, which is often challenging with chemical reagents mdpi.comnih.govmdpi.com.

Regioselective modifications: Enzymes can selectively act on specific functional groups within a complex molecule, avoiding the need for protecting groups mdpi.com. For example, selective hydrolysis or acylation of specific hydroxyl groups on Albanol B could be achieved using appropriate enzymes.

Synthesis of complex building blocks: Biocatalytic routes could be developed to synthesize chiral or functionalized intermediates that are then incorporated into the Albanol B skeleton or its analogues using chemical methods beilstein-journals.org.

While specific examples of chemoenzymatic synthesis or biocatalysis applied directly to Albanol B were not found in the immediate search results, the successful application of these methods in the synthesis and modification of other complex natural products and their derivatives demonstrates their potential relevance to the Albanol B scaffold mdpi.combeilstein-journals.orgmdpi.comnih.gov. For example, lipases have been used for the regioselective hydrolysis of esters and the synthesis of chiral intermediates mdpi.comnih.govmdpi.com. 'Ene'-reductases have been employed in asymmetric C-C bond formation researchgate.net. Exploring biocatalytic reactions for key steps in the synthesis or modification of Albanol B could provide more efficient and sustainable routes to the compound and its analogues.

Mechanistic Pharmacology and Cellular Biochemistry Preclinical Investigations

Anti-Cancer Activity: Elucidation of Cellular and Molecular Mechanisms

Albanol B has been shown to inhibit the proliferation of various human lung cancer cell lines, including A549, BZR, H1975, and H226. nih.govnih.gov Its anti-cancer effects are primarily attributed to the induction of apoptosis and cell cycle arrest. nih.govmdpi.comnih.gov

Induction of Apoptosis Pathways (e.g., Caspase-dependent and independent mechanisms)

Albanol B induces apoptosis in lung cancer cells. nih.govnih.gov This induction is characterized by the cleavage of caspase-7 and poly (ADP-ribose) polymerase (PARP). nih.govnih.gov Furthermore, Albanol B treatment leads to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov These findings suggest that Albanol B triggers caspase-dependent apoptotic pathways. nih.govnih.gov

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest, CDK1, Cyclin B1, p21 regulation)

Albanol B induces cell cycle arrest, specifically at the G2/M phase, in lung cancer cells such as A549 and NCI-H1975. nih.govnih.govmedchemexpress.com This arrest is associated with significant changes in the expression levels of key cell cycle regulatory proteins. Albanol B downregulates the expression of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin B1, while simultaneously upregulating the expression of p21 (cyclin-dependent kinase inhibitor 1). nih.govnih.govmedchemexpress.com

The following table summarizes the observed effects of Albanol B on cell cycle regulatory proteins:

ProteinEffect of Albanol B Treatment
CDK1Downregulation
Cyclin B1Downregulation
p21Upregulation

Role of Mitochondrial Reactive Oxygen Species (ROS) in Bioactivity

Mitochondrial ROS production plays a crucial role in the anti-cancer effects of Albanol B. nih.govmdpi.comnih.gov Albanol B treatment increases the production of mitochondrial ROS in lung cancer cells. nih.govnih.gov Treatment with a specific mitochondrial antioxidant, mito-TEMPO, was found to block Albanol B-induced cell cycle arrest at G2/M and apoptosis. nih.govnih.gov This indicates that the generation of mitochondrial ROS is an upstream event critical for Albanol B's induction of cell cycle arrest and apoptosis, as well as its regulation of p21, CDK1, and Cyclin B1 expression. nih.govnih.gov

Activation of Intracellular Signaling Pathways (e.g., PI3K/AKT, ERK1/2 MAPK)

Albanol B-induced mitochondrial ROS production leads to the activation of key intracellular signaling pathways, specifically increasing the phosphorylation levels of AKT (protein kinase B) and ERK1/2 (extracellular signal-regulated kinase 1/2). nih.govmdpi.comnih.gov Inhibition of these kinases was shown to block the Albanol B-induced upregulation of p21 and downregulation of CDK1 and Cyclin B1. nih.govnih.gov This suggests that the PI3K/AKT and ERK1/2 MAPK pathways are involved in mediating Albanol B's effects on cell cycle regulation. nih.govmdpi.comnih.gov

The activation of both ERK-1/2 and AKT pathways may also be involved in the induction of Albanol B-mediated apoptosis, as co-treatment with a specific PI3K inhibitor (LY294002) inhibited the Albanol B-induced upregulation of PARP cleavage and downregulation of Bcl-2. mdpi.com However, the PI3K inhibitor specifically inhibited the downregulation of CDK1 expression but not Cyclin B1, suggesting distinct roles for the ERK and AKT pathways in regulating CDK1 and Cyclin B1 expression induced by Albanol B. mdpi.com

Analysis of Protein Expression and Phosphorylation Dynamics

Studies utilizing techniques such as Western blot analysis have demonstrated the effects of Albanol B on the expression and phosphorylation of various proteins involved in apoptosis, cell cycle control, and signaling pathways. nih.gov As mentioned, Albanol B increases cleaved PARP and caspase-7 levels, decreases Bcl-2 expression, downregulates CDK1 and Cyclin B1, upregulates p21, and increases the phosphorylation of AKT and ERK1/2. nih.govmdpi.comnih.govmedchemexpress.com These analyses provide molecular evidence supporting the proposed mechanisms of Albanol B action. mdpi.comnih.gov

Anti-Inflammatory Properties: Molecular Targets and Regulatory Effects

While the primary focus of recent research appears to be on its anti-cancer effects, Albanol B has also been reported to possess anti-inflammatory activities. nih.govmedchemexpress.com However, detailed mechanistic information regarding the specific molecular targets and regulatory effects underlying its anti-inflammatory properties is less extensively described in the provided search results compared to its anti-cancer mechanisms. Further research is needed to fully elucidate the molecular basis of Albanol B's anti-inflammatory actions.

Inhibition of Pro-Inflammatory Mediators (e.g., iNOS, COX-2)

Research indicates that Albanol B can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govvellmanherbs.comresearchgate.net Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common model for studying inflammation in macrophages, have shown that Albanol B treatment leads to a dose-dependent reduction in both iNOS and COX-2 protein and mRNA levels. vellmanherbs.com

Data demonstrating the inhibitory effects of Albanol B on NO production in LPS-stimulated RAW264.7 cells are presented below:

Compound EC50 (µg/mL) for NO Inhibition
Albanol B 4.8 researchgate.net
Sanggenon B 6.49 researchgate.net
Sanggenon D 14.85 researchgate.net

This table illustrates that Albanol B exhibits a lower EC50 value compared to Sanggenon B and Sanggenon D, indicating its higher potency in inhibiting NO production in this in vitro model. researchgate.net

Modulation of Pro-Inflammatory Cytokine Production

In addition to inhibiting iNOS and COX-2, Albanol B has been shown to modulate the production of pro-inflammatory cytokines. Studies in LPS-stimulated RAW264.7 cells demonstrated that Albanol B treatment significantly suppressed the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). vellmanherbs.comresearchgate.net

The effect of Albanol B on TNF-α and IL-6 levels in LPS-stimulated RAW264.7 cells is summarized in the following table:

Albanol B Concentration (µg/mL) TNF-α Level (% Reduction) IL-6 Level (% Reduction)
1 55.30 researchgate.net Not significant researchgate.net
2 63.10 researchgate.net Not significant researchgate.net
5 67.33 researchgate.net Significantly downregulated researchgate.net

These findings suggest that Albanol B can reduce the inflammatory response by decreasing the production of key signaling molecules involved in inflammation. vellmanherbs.comresearchgate.netarvojournals.orgnih.gov

Anti-Diabetic Research: Enzymatic Inhibition and Cellular Glucose Metabolism

Preclinical investigations have also explored the potential of Albanol B in the management of diabetes, focusing on its effects on key enzymes and glucose uptake in cellular models. mdpi.comresearchgate.netnih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Insulin (B600854) Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, and its inhibition is considered a potential therapeutic strategy for type 2 diabetes mellitus. nih.govaascit.orgsemanticscholar.org Albanol B has been identified as a potent inhibitor of PTP1B. mdpi.comresearchgate.netnih.govnih.gov

Studies evaluating the PTP1B inhibitory activity of Albanol B have reported low IC50 values, indicating its efficacy in inhibiting this enzyme. mdpi.comresearchgate.netnih.gov

The PTP1B inhibitory activity of Albanol B compared to a positive control (ursolic acid) and other compounds from Morus alba is shown below:

Compound PTP1B IC50 (µM)
Albanol B 0.80 ± 0.02 mdpi.comresearchgate.netnih.gov
Mulberrofuran G 0.57 ± 0.04 mdpi.comresearchgate.net
Kuwanon G 2.26 ± 0.03 mdpi.comresearchgate.net
Ursolic acid 3.54 ± 0.06 mdpi.com

This data highlights that Albanol B exhibits stronger PTP1B inhibitory activity than the positive control ursolic acid and Kuwanon G, although Mulberrofuran G showed slightly higher potency. mdpi.comresearchgate.netnih.gov Molecular docking simulations have also provided insights into the potential binding interactions of Albanol B with PTP1B. mdpi.comresearchgate.net

Effects on Glucose Uptake in In Vitro Models

Investigations into the anti-diabetic potential of Albanol B have included assessing its effects on glucose uptake in in vitro models, such as insulin-resistant HepG2 cells. mdpi.comresearchgate.netnih.govacs.orgpreprints.org Studies have shown that Albanol B can significantly enhance insulin-stimulated glucose uptake in these cells in a dose-dependent manner. mdpi.comresearchgate.netnih.gov This effect is associated with the downregulation of PTP1B expression in insulin-resistant HepG2 cells upon treatment with Albanol B. mdpi.comresearchgate.net

Anti-Bacterial Investigations: Mechanisms of Antimicrobial Action

Albanol B has also demonstrated anti-bacterial activity in preclinical studies. nih.govnih.govmedchemexpress.com

Membrane Integrity and Biofilm Formation Studies

The impact of natural compounds on bacterial membrane integrity and biofilm formation is a significant area of antimicrobial research. Disrupting bacterial cell membranes can lead to leakage of intracellular contents and cell death. sciopen.commdpi.com Biofilms, complex communities of microorganisms, contribute to increased antibiotic resistance and persistence of infections. frontiersin.orgnih.govnih.gov Strategies targeting biofilm formation involve various mechanisms, including inhibiting bacterial adhesion, interfering with quorum sensing, and degrading the extracellular matrix. nih.govscielo.br

While Albanol B has been reported to possess antibacterial activity nih.gov, detailed studies specifically elucidating its effects on bacterial membrane integrity or providing quantitative data on its impact on biofilm formation are limited in the readily available literature. Some research on related compounds or general mechanisms of natural products indicates that disruption of membrane integrity and inhibition of biofilm formation are plausible mechanisms for antibacterial agents derived from plants. mdpi.commdpi.comresearchgate.net For instance, some flavonoids, structurally related to arylbenzofurans, have shown the ability to alter cell membrane permeability and inhibit biofilm formation. researchgate.net Further dedicated research is needed to precisely define Albanol B's role and mechanisms in affecting microbial membrane integrity and its potential as an antibiofilm agent.

Antioxidant Activity: Molecular Scavenging and Enzyme Interactions

Albanol B has been identified as possessing antioxidant properties. researchgate.netnih.gov Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. rsc.orgtandfonline.com The antioxidant defense system in biological systems involves both non-enzymatic scavenging of free radicals and the modulation of endogenous antioxidant enzymes. nih.govnih.gov

Radical Scavenging Assays and Oxidative Stress Mitigation

Radical scavenging assays, such as DPPH and ABTS assays, are commonly used to evaluate the ability of a compound to neutralize free radicals. rsc.orgresearchgate.netnih.govbioline.org.br These assays measure the capacity of an antioxidant to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. rsc.orgtandfonline.com

While Albanol B is reported to have antioxidant activity nih.gov, specific detailed data from radical scavenging assays quantifying its potency (e.g., IC50 values) against various radicals were not prominently featured in the examined literature. General studies on phenolic compounds, including flavonoids and arylbenzofurans, suggest that their structural features, such as the presence and position of hydroxyl groups, contribute significantly to their radical scavenging capacity. rsc.orgbioline.org.br Oxidative stress mitigation by antioxidants can protect cellular components from damage caused by excessive free radicals. frontiersin.orgnih.govtandfonline.com

Modulation of Endogenous Antioxidant Systems

The endogenous antioxidant system comprises enzymatic defenses, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as non-enzymatic molecules like glutathione. nih.govtandfonline.comresearchgate.netppd.comoatext.com These enzymes work in concert to detoxify superoxide radicals, hydrogen peroxide, and other harmful reactive species. nih.govtandfonline.com

Research indicates that some therapeutic strategies aim to modulate these endogenous antioxidant enzymes to restore redox homeostasis, particularly in conditions of oxidative stress. nih.govresearchgate.net For example, increased activity of antioxidant enzymes is observed in some cancer cells as a mechanism to counteract elevated ROS levels. nih.gov While the antioxidant activity of Albanol B is acknowledged nih.gov, specific studies detailing its direct interaction with or modulation of the activity or expression levels of key endogenous antioxidant enzymes like SOD, CAT, or GPx were not found within the scope of the conducted searches. Further research is needed to understand if and how Albanol B influences these crucial components of the cellular antioxidant defense system.

Exploration of Other Preclinical Bioactivities and Their Molecular Underpinnings

Beyond its potential antimicrobial and antioxidant effects, preclinical investigations have explored other bioactivities of Albanol B. Notably, Albanol B has demonstrated anti-cancer activity. researchgate.netnih.govfrontiersin.org Studies in lung cancer cells indicated that Albanol B inhibits proliferation and induces apoptosis. researchgate.netnih.gov The mechanism involves the induction of mitochondrial ROS production, leading to the activation of cell death pathways. researchgate.netnih.gov Albanol B treatment was also shown to induce cell cycle arrest at the G2/M phase. nih.gov

BioactivityObserved EffectsProposed Molecular Underpinnings
Anti-cancerInhibition of proliferation, induction of apoptosis, cell cycle arrest at G2/M. researchgate.netnih.govInduction of mitochondrial ROS production, activation of caspases, downregulation of Bcl-2. researchgate.netnih.gov
Anti-Alzheimer's DiseaseReported activity. nih.govDetails not available in provided sources.
Anti-bacterialReported activity. nih.govPotential disruption of membrane integrity (based on related compounds). mdpi.commdpi.comresearchgate.net Specific mechanisms require further study.
Anti-inflammatoryReported activity. researchgate.netInhibition of iNOS and COX-2 expression, suppression of pro-inflammatory cytokines and mediators (observed for related compounds). researchgate.net Specific mechanisms for Albanol B need further investigation.
AntispasmodicReported activity. nih.govDetails not available in provided sources.

Albanol B has also been reported to possess anti-Alzheimer's disease, anti-bacterial, and anti-inflammatory activities. researchgate.netnih.gov While the anti-bacterial activity is mentioned, the precise mechanisms are not fully elucidated in the provided information. Similarly, although anti-inflammatory activity is noted, the detailed molecular pathways modulated by Albanol B require further investigation, although studies on related compounds suggest potential involvement in inhibiting inflammatory mediators like iNOS and COX-2. researchgate.net Antispasmodic activity has also been reported for Albanol B. nih.gov

Further preclinical studies are essential to fully characterize the molecular targets and signaling pathways through which Albanol B exerts these diverse bioactivities, providing a more comprehensive understanding of its therapeutic potential.

Structure Activity Relationship Sar Studies and Molecular Modeling

Identification of Key Pharmacophores and Structural Motifs for Bioactivity

The intricate structure of Albanol B, characterized by its arylbenzofuran core and multiple hydroxyl and prenyl/isoprenyl-derived groups, suggests that several pharmacophoric elements contribute to its diverse bioactivities. While comprehensive, dedicated SAR studies systematically modifying each part of Albanol B are limited in the readily available literature, insights can be gleaned from comparative studies with related compounds and investigations into specific activities.

In the context of tyrosinase inhibition, a comparative SAR study including Albanol B, mulberrofuran G, and kuwanon G found that Albanol B showed negligible inhibitory activity against mushroom tyrosinase up to a concentration of 350 µM, whereas mulberrofuran G and kuwanon G were effective inhibitors. mdpi.com This study implicated the methyl cyclohexene (B86901) ring moiety present in mulberrofuran G and kuwanon G, but absent or differently arranged in Albanol B, as important for tyrosinase inhibition. This highlights how subtle structural differences in related fused benzofuran (B130515) flavonoids can significantly impact specific bioactivities. mdpi.com

Comparative Analysis of Albanol B with Related Flavonoids and Arylbenzofurans

Albanol B belongs to a class of natural products from Morus species that includes numerous prenylated flavonoids and 2-arylbenzofurans. Comparative analysis of the bioactivities of these compounds provides valuable SAR information.

Studies have compared the α-glucosidase inhibitory activities of various Diels-Alder adducts, flavonoids, and benzofurans from Morus alba. nih.gov While Albanol B (listed as compound 5) showed activity with an IC50 of 4.3 ± 0.0 µM, other compounds like mulberrofuran G (albanol A) and various albanins and kuwanons exhibited a range of activities. nih.gov These comparisons suggest that the complex fused ring system and the nature and position of substituents significantly influence α-glucosidase inhibition. Generally, Diels-Alder adducts like Albanol B were found to be more effective inhibitors than simpler flavonoids and benzofurans in one study. nih.gov

In terms of anti-inflammatory activity, as mentioned earlier, Albanol B was found to be more potent than sanggenon B and sanggenon D in inhibiting NO production in LPS-stimulated RAW264.7 cells. vellmanherbs.comresearchgate.net This indicates that specific structural variations among these related arylbenzofuran derivatives lead to differential anti-inflammatory effects.

Cytotoxicity evaluations of various compounds from Morus alba against HGC27 cells showed that Albanol B was among the most potent, alongside benzokuwanon E. nih.govresearchgate.net This comparative data underscores the unique structural features of Albanol B that contribute to its cytotoxic potential against this specific cancer cell line.

CompoundClassBioactivity (Example)IC50 (µM)Reference
Albanol BArylbenzofuranα-Glucosidase Inhibition4.3 ± 0.0 nih.gov
Albanol BArylbenzofuranAnti-inflammatory (NO)4.8 (µg/mL) vellmanherbs.com
Albanol BArylbenzofuranCytotoxicity (HGC27)6.08 ± 0.34 nih.govresearchgate.net
Mulberrofuran GArylbenzofuranα-Glucosidase Inhibition2.3 ± 0.2 nih.gov
Sanggenon BFlavonoidAnti-inflammatory (NO)6.49 (µg/mL) vellmanherbs.com
Sanggenon DFlavonoidAnti-inflammatory (NO)14.85 (µg/mL) vellmanherbs.com
Kuwanon CPrenylated Flavonoidα-Glucosidase Inhibition16.9 ± 2.1 nih.gov
Albanin AFlavonoidα-Glucosidase Inhibition40.5 ± 5.1 nih.gov

Computational Approaches: Molecular Docking, Dynamics Simulations, and QSAR Modeling

Computational methods play an increasingly important role in understanding the molecular basis of drug action and in guiding the design of new compounds. For Albanol B, molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights, although specific published studies applying these methods comprehensively solely to Albanol B are not extensively detailed in the provided search results.

Molecular Docking: Molecular docking can predict the preferred binding orientation (pose) of Albanol B within the active site of a target protein and estimate the binding affinity. This method is based on algorithms that explore different conformations of the ligand and orientations relative to the receptor, scoring them based on interaction energies. researchgate.netfrontiersin.org For Albanol B, docking studies could help elucidate its interactions with enzymes involved in inflammation (e.g., COX-2, iNOS), targets related to Alzheimer's disease (e.g., acetylcholinesterase, BACE1), or proteins crucial for cancer cell survival and proliferation (e.g., CDK1). vellmanherbs.commedchemexpress.comnih.govmdpi.com A study on tyrosinase inhibition did involve docking simulations for related compounds (kuwanon G and mulberrofuran G), suggesting this approach is applicable to this class of molecules. mdpi.com

Molecular Dynamics Simulations: While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. MD simulations can assess the stability of the docked complex, account for the flexibility of both the ligand and the receptor, and explore conformational changes upon binding. frontiersin.orgtubitak.gov.trrsc.org Applying MD simulations to Albanol B bound to its targets could provide more accurate information about the binding free energy and the persistence of key interactions identified in docking studies.

QSAR Modeling: QSAR aims to build mathematical models that correlate quantitative measures of chemical structure (molecular descriptors) with biological activity. researchgate.netfrontiersin.org By analyzing a series of structurally related compounds with known activities, QSAR models can identify the structural features that positively or negatively influence activity and predict the activity of new, untested compounds. researchgate.net While a large dataset of Albanol B derivatives with varying structures and activities might be needed for robust QSAR modeling specifically on Albanol B, studies on other flavonoid and arylbenzofuran series demonstrate the applicability of this approach to this compound class. nih.govmdpi.com QSAR models could help prioritize which Albanol B derivatives are most likely to exhibit desired potency and selectivity.

Computational MethodApplication to Albanol BPotential Insights
Molecular DockingPredicting binding pose and affinity to target proteins (e.g., inflammatory enzymes, cancer targets).Identification of key interacting residues and types of interactions (hydrogen bonds, hydrophobic, π-π).
Molecular Dynamics SimulationsAssessing stability of ligand-receptor complex, accounting for flexibility.Understanding the dynamic nature of binding, refining binding free energy estimates.
QSAR ModelingCorrelating structural descriptors with biological activity (requires a dataset of derivatives).Identifying structural features that enhance or reduce activity, predicting activity of new derivatives.

Rational Design Principles for Novel Albanol B Derivatives

Based on the insights gained from SAR studies and computational modeling, rational design principles can be applied to synthesize novel Albanol B derivatives with improved properties. Rational design involves making targeted modifications to the parent structure based on a mechanistic understanding of its interaction with biological targets, rather than relying solely on random screening. nih.govscirp.org

From SAR analysis, key pharmacophoric elements of Albanol B responsible for specific activities can be identified. For instance, if certain hydroxyl groups are found to be crucial for hydrogen bonding with a target protein, modifications to these groups (e.g., methylation, acylation) could be explored to modulate activity. Similarly, if a particular part of the molecule is found to clash with the active site or lead to unfavorable interactions, structural simplifications or replacements could be considered.

Comparative analysis with related flavonoids and arylbenzofurans highlights structural motifs associated with higher potency or selectivity for specific targets. nih.govnih.govmdpi.com Incorporating favorable structural features from more active analogs into the Albanol B scaffold, or modifying parts of Albanol B to resemble motifs found in potent related compounds, could lead to improved derivatives.

Computational approaches provide a powerful tool for rational design. Molecular docking and MD simulations can guide modifications by predicting how structural changes will affect binding affinity and stability. For example, if docking reveals a potential interaction site near a modifiable position on Albanol B, substituents designed to optimize interactions at that site can be proposed and computationally tested before synthesis. QSAR models can predict the activity of a series of proposed derivatives in silico, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing, thus saving time and resources. researchgate.netrsc.org

Rational design principles for Albanol B derivatives could focus on:

Modifying hydroxyl group positions and patterns: Altering the number, position, or chemical state (e.g., glycosylation, methylation) of hydroxyl groups can significantly impact solubility, absorption, metabolism, and interaction with targets.

Exploring variations in the prenyl/isoprenyl-derived side chains: The length, branching, and degree of unsaturation of these moieties can influence lipophilicity, membrane permeability, and interactions with hydrophobic pockets in target proteins.

Introducing new functional groups: Adding halogens, amines, or other functional groups at specific positions could introduce new interactions or alter the electronic properties of the molecule, impacting binding and activity.

By iteratively applying SAR analysis and computational modeling, researchers can rationally design and synthesize novel Albanol B derivatives with tailored pharmacological profiles for specific therapeutic applications.

Analytical Methodologies for Albanol B Research

Spectroscopic Characterization and Quantification in Biological Matrices

Spectroscopic techniques play a vital role in the identification and structural elucidation of natural products such as Albanol B. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D (¹H and ¹³C) and 2D NMR experiments, is a primary tool for determining the complete structure of isolated compounds by providing detailed information about the arrangement of atoms and their connectivity researchgate.net. The structure of Albanol B, along with sanggenon B and sanggenon D, isolated from Morus alba root bark, was identified based on the analysis of ¹H NMR and ¹³C NMR spectroscopic data researchgate.net.

Beyond structural characterization, spectroscopic methods can be adapted for the quantification of compounds in various matrices, including biological samples. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can be used if the compound possesses a chromophore that absorbs light in the measurable range. While general spectroscopic methods like UV-Vis, Near-Infrared (NIR), and Fourier-Transform Infrared (FTIR) spectroscopy are widely used for the analysis of organic compounds in biological matrices and plant materials ls2.chacs.orgresearchgate.net, specific detailed applications for the quantification of Albanol B in biological matrices using these methods were not found in the consulted literature. These techniques often require coupling with chemometric methods for complex mixture analysis and quantification researchgate.net.

Chromatographic Techniques for Isolation, Purification, and Analysis in Research Studies

Chromatography is indispensable for the separation, purification, and analysis of natural compounds from complex biological extracts. The isolation of Albanol B from Morus alba root bark implies the use of various chromatographic techniques researchgate.net.

Commonly employed chromatographic methods in natural product research include Column Chromatography, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) researchgate.netlifeasible.comfrontiersin.orgaocs.orgmiamioh.edu. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase researchgate.netaocs.org.

For the isolation and purification of compounds like Albanol B from plant extracts, initial separation steps often involve column chromatography using adsorbents such as silica (B1680970) gel or alumina (B75360) frontiersin.orgaocs.org. Preparative chromatography, including preparative HPLC, is crucial for obtaining larger quantities of pure compounds for detailed studies frontiersin.orgchromatographyonline.com. Analytical chromatography, such as analytical HPLC, is then used to assess the purity of the isolated compound and for quantitative analysis lifeasible.comfrontiersin.org. While the isolation and purification of Albanol B have been reported researchgate.net, specific details regarding the types of chromatographic columns, mobile phases, or precise chromatographic conditions used for its isolation and purification were not available in the consulted sources.

Chromatographic techniques are also vital for the analysis of compounds in research studies, allowing for the separation and detection of the target analyte from other components in a sample matrix researchgate.netlifeasible.com. The choice of chromatographic method depends on the compound's properties, such as volatility and polarity miamioh.edu.

Advanced Mass Spectrometry Applications in Metabolomics and Mechanistic Research

Mass spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and structural characterization of molecules based on their mass-to-charge ratio (m/z) mdpi.comrsc.org. Coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), MS is widely applied in metabolomics and mechanistic research frontiersin.orgmdpi.comrsc.orgnih.govrevespcardiol.orgpromega.combpsbioscience.com.

In metabolomics, MS-based approaches enable the comprehensive analysis of small molecules in biological systems, providing insights into metabolic pathways and their alterations under different conditions mdpi.comrsc.orgnih.govrevespcardiol.orgpromega.combpsbioscience.com. LC-MS is particularly suitable for analyzing polar and non-volatile compounds like many natural products, including flavonoids mdpi.com. GC-MS is typically used for more volatile or derivatized compounds mdpi.com.

MS is also crucial in mechanistic research to identify and characterize metabolites, study their transformations, and investigate their interactions with biological targets. While MS is a standard tool for confirming the molecular weight and fragmentation pattern of isolated compounds like Albanol B, specific detailed mass spectrometric data (e.g., exact m/z values, fragmentation ions) for Albanol B were not detailed in the immediately available search results.

MS-based metabolomics can help explore the effects of a compound on cellular processes and identify potential biomarkers or perturbed pathways mdpi.comrsc.orgnih.govrevespcardiol.orgpromega.combpsbioscience.com. The application of advanced MS techniques, such as high-resolution MS and tandem MS (MS/MS), provides more detailed structural information and improves the accuracy of identification and quantification in complex biological matrices nih.govrevespcardiol.orgpromega.es.

Bioanalytical Assays for Target Engagement and Pathway Monitoring

Bioanalytical assays are essential for evaluating the biological activity of compounds and understanding their mechanisms of action. These assays can determine the potency of a compound, its selectivity for specific biological targets, and its effects on cellular pathways ls2.chmdpi.comrsc.orgpromega.comresearchgate.net.

Target engagement assays directly measure the binding of a compound to its intended biological target within a physiological context, such as in living cells mdpi.comrsc.org. Techniques like Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays allow for the quantification of compound-target interactions in cells rsc.org.

Pathway monitoring assays assess the downstream effects of a compound's interaction with its target, by measuring the activity of specific signaling pathways or the production of relevant biomarkers ls2.chpromega.comresearchgate.net. Examples include reporter gene assays, which link pathway activation to a measurable signal like luminescence or fluorescence ls2.chpromega.comresearchgate.net.

Research indicates that Albanol B has shown inhibitory effects on NO production in LPS-stimulated RAW264.7 cells, suggesting anti-inflammatory activity researchgate.net. Additionally, Albanol B has been reported to have affinity for SARS-CoV-2 NSP3-PLpro and NSP12-RdRp proteins in a study exploring potential antiviral compounds researchgate.net. These findings imply the use of bioanalytical methods to assess these activities and interactions. However, the specific details of the bioanalytical assays used to determine the target engagement of Albanol B with these proteins or to monitor the specific anti-inflammatory pathways affected by Albanol B were not provided in the consulted literature.

Future Directions and Emerging Research Avenues

Discovery of Novel Molecular Targets and Pathways

Initial research has identified that Albanol B can induce cell cycle arrest and apoptosis in cancer cells through the production of mitochondrial reactive oxygen species (ROS). This increase in ROS has been shown to modulate the phosphorylation levels of protein kinase B (AKT) and extracellular signal-regulated kinase 1/2 (ERK1/2). Inhibition of these kinases has been observed to block the Albanol B-induced upregulation of p21 and downregulation of CDK1 and cyclin B1, suggesting the involvement of the PI3K/AKT and ERK1/2 MAPK signaling pathways in its anticancer effects. mdpi.comnih.govnih.gov

Future investigations will aim to uncover additional molecular targets and signaling cascades affected by Albanol B. This could involve genome-wide screening techniques and proteomic approaches to identify novel protein interactions and downstream effectors. Understanding the complete spectrum of its molecular interactions is crucial for predicting its efficacy and potential side effects in a broader range of diseases.

Investigation of Synergistic Effects with Established Preclinical Agents

The combination of natural products with existing chemotherapeutic drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. mdpi.comnih.govresearchgate.net Preclinical studies have shown that natural compounds can sensitize cancer cells to conventional drugs, allowing for lower, less toxic doses to be used. nih.gov

Future research on Albanol B will likely explore its synergistic potential when combined with established preclinical and clinically approved anticancer agents. These studies will assess whether Albanol B can enhance the cytotoxic effects of these drugs, reverse chemoresistance, or mitigate their adverse side effects. Investigating the molecular basis of these synergistic interactions will be key to designing effective combination therapies.

Therapeutic Agent ClassPotential for Synergy with Albanol BRationale
Platinum-based drugs (e.g., Cisplatin) HighNatural products have been shown to enhance the chemosensitivity of cancer cells to cisplatin and reduce its toxicity. nih.gov
Taxanes (e.g., Paclitaxel) Moderate to HighCombination with natural compounds can lead to enhanced anticancer effects.
Targeted therapies (e.g., EGFR inhibitors) HighAlbanol B's modulation of signaling pathways like PI3K/AKT could complement the action of targeted agents.

Application of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation

To gain a more physiologically relevant understanding of Albanol B's mechanism of action, researchers are moving beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models such as three-dimensional (3D) spheroids, organoids, and organ-on-a-chip systems offer a more accurate representation of the tumor microenvironment and tissue architecture. newcellsbiotech.co.ukaltex.orgnih.govnih.govmdpi.com These models can provide more predictive data on drug efficacy and toxicity before moving into animal studies. nih.gov

Development of High-Throughput Screening Assays for Analogues

High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity of a large number of compounds. nih.govresearchgate.netmdpi.com The development of robust and miniaturized HTS assays is crucial for the discovery of Albanol B analogues with improved potency, selectivity, and pharmacokinetic properties. These assays can be designed to measure specific molecular events, such as enzyme inhibition, receptor binding, or changes in gene expression.

Cell-based HTS assays can provide valuable information on the effects of compounds within a cellular context, assessing parameters like cell viability, apoptosis, and cell cycle progression. nih.gov The integration of automated microscopy and high-content imaging with HTS allows for the simultaneous analysis of multiple cellular parameters, providing a more comprehensive understanding of a compound's activity.

Integrated Omics Approaches for Comprehensive Biological Profiling

To obtain a holistic view of the biological effects of Albanol B, researchers are increasingly employing integrated "omics" approaches. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, allow for the comprehensive analysis of genes, RNA transcripts, proteins, and metabolites in a biological sample. researchgate.netmdpi.comresearchgate.net

By applying these techniques to cells or tissues treated with Albanol B, scientists can identify global changes in molecular profiles. This data can help to uncover novel mechanisms of action, identify biomarkers of response, and predict potential off-target effects. Integrating data from multiple omics platforms can provide a more complete and systems-level understanding of the compound's biological impact. pnas.orgnih.gov

Sustainable Production Strategies for Research and Development

As research on Albanol B progresses, the need for a sustainable and scalable supply of the compound becomes critical. While isolation from its natural source, the mulberry tree, is feasible for initial studies, it may not be practical for large-scale production. Therefore, alternative and more sustainable production strategies are being explored.

Microbial synthesis, which utilizes genetically engineered microorganisms as "cell factories," offers a promising and environmentally friendly approach to produce complex natural products. Advances in synthetic biology and metabolic engineering are enabling the reconstruction of biosynthetic pathways for natural compounds in tractable microbial hosts like bacteria and yeast.

Q & A

Q. How is Albanol B chemically characterized in preclinical research?

Albanol B is structurally elucidated using nuclear magnetic resonance (NMR) spectroscopy, including 1H^1H-NMR and 13C^{13}C-NMR, to identify its prenylated phenolic framework. Key spectral data include chemical shifts for oxygenated carbons and aromatic protons, which confirm its Diels–Alder adduct structure. Solid-state characterization (e.g., melting point, solubility) is also reported .

Q. What experimental models are appropriate for assessing the anti-inflammatory activity of Albanol B?

Researchers use lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages to evaluate anti-inflammatory effects. Key metrics include nitric oxide (NO) production inhibition (via Griess assay) and cytokine profiling (e.g., TNF-α, IL-6) using ELISA. Dose-response curves are generated to calculate IC50_{50} values .

Q. How are EC50_{50}50​ and Emax_{max}max​ values determined for Albanol B in pharmacological studies?

Organ bath experiments (e.g., rat ileum or tracheal rings) measure muscle contraction inhibition. Contraction areas under the curve (AUC) are compared to controls, and concentration-response curves are analyzed via nonlinear regression. EC50_{50} (half-maximal effective concentration) and Emax_{max} (maximum effect) are derived using 3- or 8-point assays .

Advanced Research Questions

Q. What methodologies are used to investigate Albanol B’s modulation of pro-inflammatory signaling pathways?

Advanced studies employ Western blotting to quantify protein expression (e.g., iNOS, COX-2) and phospho-specific antibodies to assess kinase activation (e.g., NF-κB, MAPK pathways). Transcriptional regulation is evaluated via qPCR for cytokine mRNA levels. Co-treatment with pathway-specific inhibitors (e.g., Bay 11-7082 for NF-κB) validates mechanistic targets .

Q. How can researchers evaluate Albanol B-induced cell cycle arrest and apoptosis in cancer cells?

Flow cytometry with propidium iodide (PI) staining identifies G2/M phase arrest. Apoptosis is quantified via Annexin V/PI dual staining and caspase-3/7 activation assays. Mitochondrial ROS production is measured using fluorescent probes (e.g., DCFH-DA), while Western blotting detects CDK1 downregulation and phospho-AKT/ERK modulation .

Q. How should discrepancies in reported anti-inflammatory efficacy of Albanol B across studies be addressed?

Discrepancies may arise from variations in cell models (e.g., primary vs. immortalized cells), LPS concentrations, or compound purity. Researchers should validate findings using orthogonal assays (e.g., cytokine arrays vs. ELISA) and cross-check with structural analogs (e.g., sanggenon B) to isolate structure-activity relationships. Replicate studies under standardized conditions (e.g., ISO guidelines) are critical .

Q. What statistical considerations are critical when reporting Albanol B’s pharmacological data?

Data must adhere to instrument precision (e.g., ±0.1 mg for balances) and report means ± SD/SE with n ≥ 3. Significance thresholds (e.g., p < 0.05) should be predefined, and ANOVA/t-tests applied appropriately. Calculated values (e.g., EC50_{50}) should not exceed instrument precision (e.g., 3 significant figures) unless justified .

Q. How can researchers ensure reproducibility in Albanol B’s in vivo pharmacokinetic studies?

Standardize animal models (e.g., Sprague-Dawley rats, 160–200 g) with controlled diets and environmental conditions (22°C, 12-h light/dark cycles). Administer Albanol B via validated routes (e.g., oral gavage) and use LC-MS/MS for plasma concentration analysis. Include positive controls (e.g., papaverine) and report ethical compliance (e.g., AAALAC guidelines) .

Methodological Best Practices

  • Data Presentation : Include raw NMR spectra, processed flow cytometry histograms, and dose-response curves in supplementary materials. Use tables to summarize EC50_{50}, IC50_{50}, and statistical parameters .
  • Ethical Compliance : Document animal welfare protocols (e.g., CO2_2 euthanasia) and institutional review board approvals .
  • Literature Review : Compare Albanol B’s bioactivity with structurally related compounds (e.g., mulberrofuran G) to highlight novelty .

For further guidance on experimental design, refer to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework for hypothesis formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.